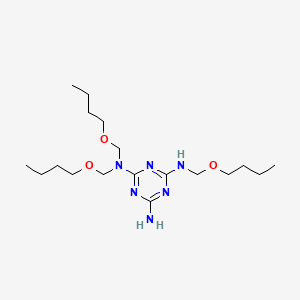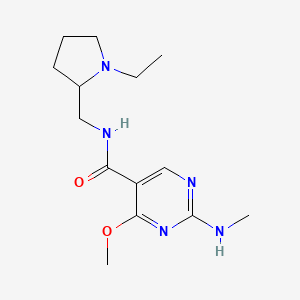
4-Methoxy-2-(methylamino)-N-((1-ethyl-2-pyrrolidinyl)methyl)-5-pyridinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-2-(methylamino)-N-((1-ethyl-2-pyrrolidinyl)methyl)-5-pyridinecarboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridinecarboxamide core, which is often associated with biological activity and pharmaceutical relevance.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(methylamino)-N-((1-ethyl-2-pyrrolidinyl)methyl)-5-pyridinecarboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridine ring: Starting with a suitable pyridine precursor.
Introduction of the methoxy group: Using methoxylation reactions.
Attachment of the methylamino group: Through amination reactions.
Incorporation of the pyrrolidinylmethyl group: Via alkylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially affecting the methoxy or methylamino groups.
Reduction: Reduction reactions could target the pyridine ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions might occur, especially on the pyridine ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Aplicaciones Científicas De Investigación
4-Methoxy-2-(methylamino)-N-((1-ethyl-2-pyrrolidinyl)methyl)-5-pyridinecarboxamide could have various scientific research applications:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible pharmaceutical applications, such as drug development for specific targets.
Industry: Use in the synthesis of materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, it might involve:
Binding to receptors or enzymes: Affecting their activity.
Modulating signaling pathways: Influencing cellular responses.
Interacting with nucleic acids: Potentially affecting gene expression.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxy-2-(methylamino)-5-pyridinecarboxamide: Lacks the pyrrolidinylmethyl group.
2-(Methylamino)-N-((1-ethyl-2-pyrrolidinyl)methyl)-5-pyridinecarboxamide: Lacks the methoxy group.
4-Methoxy-5-pyridinecarboxamide: Lacks both the methylamino and pyrrolidinylmethyl groups.
Uniqueness
The presence of the methoxy, methylamino, and pyrrolidinylmethyl groups in 4-Methoxy-2-(methylamino)-N-((1-ethyl-2-pyrrolidinyl)methyl)-5-pyridinecarboxamide may confer unique properties, such as enhanced biological activity or specific interactions with molecular targets.
Propiedades
Número CAS |
72412-05-6 |
|---|---|
Fórmula molecular |
C14H23N5O2 |
Peso molecular |
293.36 g/mol |
Nombre IUPAC |
N-[(1-ethylpyrrolidin-2-yl)methyl]-4-methoxy-2-(methylamino)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C14H23N5O2/c1-4-19-7-5-6-10(19)8-16-12(20)11-9-17-14(15-2)18-13(11)21-3/h9-10H,4-8H2,1-3H3,(H,16,20)(H,15,17,18) |
Clave InChI |
FBFPGCHGRRYSGL-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCCC1CNC(=O)C2=CN=C(N=C2OC)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Fluoro-2-(pyridin-2-yl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B14452256.png)

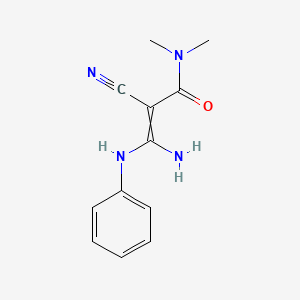
![2-Chloro-1-[4-(2-ethoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B14452279.png)

![3-Hydroxy-2-methyl-4-[2-(4-methyl-1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14452287.png)
![(3Z)-3-[(4-phenylmethoxyphenyl)methylidene]oxolan-2-one](/img/structure/B14452293.png)

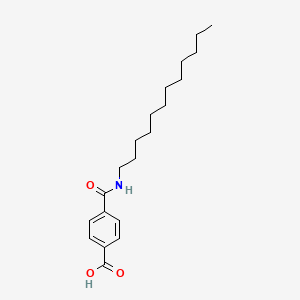
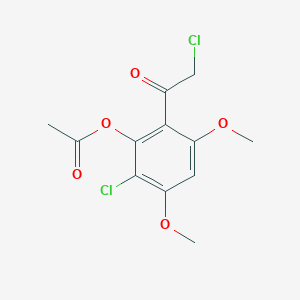
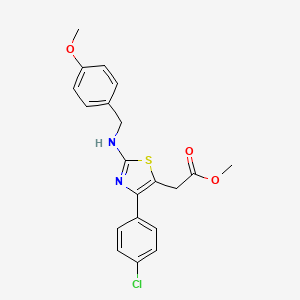
![4-amino-5-bromo-N-[8-(cyclohexylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]-2-methoxybenzamide;(E)-but-2-enedioic acid](/img/structure/B14452309.png)
